2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of this compound is the cannabinoid receptor type 1 (CB1) . CB1 receptors are predominantly found in the central nervous system (CNS), particularly in the brain. They play a crucial role in modulating various physiological processes, including pain perception, mood regulation, appetite, and memory .
Mode of Action
Upon binding to CB1 receptors, 2-((1-propyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide acts as a partial agonist This partial agonism results in a diverse range of effects, depending on the tissue and context .
Biochemical Pathways
The activation of CB1 receptors by the compound leads to downstream signaling pathways. Notably, it inhibits the activity of adenylate cyclase, reducing cyclic AMP (cAMP) production. This modulation affects neurotransmitter release, neuronal excitability, and synaptic plasticity. Additionally, CB1 activation can influence calcium channels, potassium channels, and mitogen-activated protein kinase (MAPK) pathways .
- It is well-absorbed after oral administration. It readily crosses the blood-brain barrier due to its lipophilic nature. Hepatic enzymes metabolize it, primarily via cytochrome P450 (CYP) pathways. The compound undergoes renal excretion, with a half-life of several hours .
Result of Action
The molecular and cellular effects of CB1 receptor activation include:
- The compound can reduce pain perception by modulating pain pathways. CB1 activation influences hunger and satiety centers in the hypothalamus. It may protect neurons from excitotoxicity and oxidative stress. CB1 activation contributes to the psychoactive effects associated with cannabis use .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s action. For instance, acidic conditions may affect its solubility, while drug interactions could alter its metabolism or distribution .
: ChemicalBook: 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone
Preparation Methods
The synthesis of 2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the indole derivative with thiol-containing compounds.
Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions using trifluoromethoxybenzene derivatives.
Chemical Reactions Analysis
2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with other indole derivatives, such as:
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide: This compound has a methyl group instead of a propyl group, which may affect its biological activity and pharmacokinetic properties.
2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(methoxy)phenyl]acetamide: This compound has a methoxy group instead of a trifluoromethoxy group, which may influence its chemical reactivity and biological effects.
Properties
IUPAC Name |
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S/c1-2-11-25-12-18(16-5-3-4-6-17(16)25)28-13-19(26)24-14-7-9-15(10-8-14)27-20(21,22)23/h3-10,12H,2,11,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNNHYGAVGSMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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